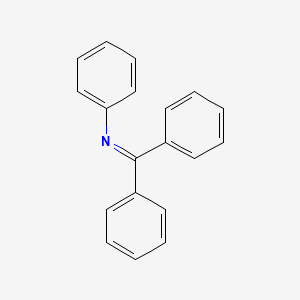

N-(Diphenylmethylene)aniline

Description

Theoretical Framework of Azomethine Compounds in Organic Chemistry

Azomethine compounds, commonly known as imines or Schiff bases, are defined by the presence of a carbon-nitrogen double bond (C=N). mdpi.com Their synthesis is typically achieved through the condensation reaction of a primary amine with an aldehyde or a ketone. mdpi.com The fundamental nature of these compounds has been extensively investigated through theoretical methods, particularly Density Functional Theory (DFT). mdpi.comdergipark.org.tr DFT calculations are instrumental in optimizing molecular geometries and predicting spectroscopic data such as UV-Vis, IR, and NMR spectra. dergipark.org.tr

These computational studies provide deep insights into the electronic structure of azomethines, including the analysis of frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding their reactivity. nih.gov The reactivity of azomethine compounds is diverse; for instance, they can act as dipoles in 1,3-dipolar cycloaddition reactions to form heterocyclic structures. acs.orgnih.gov Theoretical models are employed to elucidate the mechanisms of such reactions, including the formation of azomethine ylides and their subsequent cycloadditions. acs.orgnih.gov The electronic properties, such as ionization potential, electron affinity, and electrophilicity index, can also be determined through these theoretical approaches, offering a comprehensive understanding of their chemical behavior. nih.gov

Significance of Diphenylmethanimine Scaffolds in Contemporary Organic Synthesis

The diphenylmethanimine scaffold is a versatile and valuable building block in modern organic synthesis. One of its primary roles is as a protecting group for primary amines. benicewiczgroup.com The diphenylmethylene group can be readily introduced and subsequently removed, making it an effective tool in multi-step synthetic sequences.

Beyond protection, this scaffold is a key precursor for the construction of more complex molecular architectures. It is widely utilized in the synthesis of various heterocyclic compounds, which are core components of many pharmaceutical and biologically active molecules. scholaris.caresearchgate.net The reactivity of the imine bond allows for its participation in diverse cyclization strategies. scholaris.ca For example, the diphenylmethanimine unit can be a reactant in Michael addition reactions, leading to the formation of functionalized products like 1-(N-diphenylmethylene)amino-3-(alkoxycarbonyl)propylphosphonates. researchgate.net

Furthermore, the diphenylmethanimine framework is integral to the synthesis of oligoanilines. benicewiczgroup.combenicewiczgroup.com These conjugated oligomers are of significant interest in materials science for their unique electronic and conductive properties. bris.ac.uk The scaffold's utility is also highlighted in its application within multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step, demonstrating high atom economy and efficiency. frontiersin.org The synthesis of N-aryl substituted benzhydrylamines, for instance, can be achieved through the reduction of the corresponding diphenylmethanimine precursors. researchgate.net

Overview of Current Research Trajectories for N-(Diphenylmethylene)aniline

Current research on this compound is multifaceted, spanning detailed structural analysis, exploration of its reactivity in novel catalytic systems, and its application in materials science.

Interactive Table: Crystallographic Data for this compound at -160°C iucr.org

| Parameter | Value |

| Formula | C₁₉H₁₅N |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.436 (3) |

| b (Å) | 18.771 (5) |

| c (Å) | 17.361 (5) |

| Z | 8 |

Interactive Table: Selected Mean Bond Lengths of this compound iucr.org

| Bond | Length (Å) |

| C(sp²)=N | 1.287 |

| C(phenyl)-N | 1.420 |

| C(sp²)-C(phenyl) | 1.492 |

| C-C (in phenyl rings) | 1.393 |

Reactivity and Catalysis: The reactivity of this compound is a focal point of ongoing research. It serves as a key substrate in various catalytic transformations. For instance, its reaction with Grignard reagents like phenylmagnesium bromide has been shown to result in ortho-phenylation products through a 1,4-addition mechanism. oup.com More recently, it has been employed in catalytic N-formylation reactions that utilize carbon dioxide as a C1 source, showcasing its role in sustainable chemistry. rsc.orgnih.gov Additionally, it is a substrate in advanced C-N bond-forming reactions, including tandem photoredox and copper-catalyzed decarboxylative C(sp³)–N couplings. epfl.ch The compound is also used in the synthesis of other valuable chemicals, such as in reactions with alkali metal diphenylketyls to afford triphenylmethanol (B194598) and other products. researchgate.net

Interactive Table: Summary of Research Applications for this compound

| Research Area | Reaction Type | Brief Description | Citations |

| Catalysis | Grignard Reaction | Reacts with phenylmagnesium bromide to yield an o-phenylation product. | oup.com |

| N-Formylation | Substrate for catalytic N-formylation using CO₂ and a hydrosilane reductant. | rsc.orgnih.gov | |

| C-N Coupling | Used in photoredox and copper-catalyzed decarboxylative coupling with NHPI esters. | epfl.ch | |

| Materials Science | Oligoaniline Synthesis | Acts as a protected monomer in the palladium-catalyzed synthesis of aniline (B41778) oligomers. | benicewiczgroup.combenicewiczgroup.com |

| Synthetic Chemistry | Michael Addition | The diphenylmethylene protecting group is used in the synthesis of amino phosphonates. | researchgate.net |

Materials Science: In the field of materials science, this compound is a crucial precursor for the synthesis of well-defined oligoanilines. benicewiczgroup.combenicewiczgroup.com These oligomers are investigated for their potential use in organic electronics due to their tunable conductive and electrochemical properties. bris.ac.ukpsu.edu The diphenylmethylene group serves as an effective protecting group during the step-wise synthesis of these conjugated systems, allowing for precise control over the oligomer length and structure. benicewiczgroup.com

Structure

3D Structure

Properties

IUPAC Name |

N,1,1-triphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPVLVKWFUYVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276935 | |

| Record name | N-(Diphenylmethylene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-45-8 | |

| Record name | N-(Diphenylmethylene)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Diphenylmethylene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(DIPHENYLMETHYLENE)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies

Direct Condensation Reactions with Aromatic Primary Amines

The most straightforward approach to synthesizing N-(Diphenylmethylene)aniline involves the direct condensation of a ketone with a primary amine.

The traditional synthesis involves the reaction of benzophenone (B1666685) with aniline (B41778). oup.com This acid-catalyzed nucleophilic addition-elimination reaction typically requires heating the two reactants, often in a solvent like toluene (B28343) or methanol, with the concomitant removal of the water byproduct to drive the equilibrium toward the imine product. oup.comgoogle.com The removal of water is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus.

To improve reaction times, yields, and conditions, various catalytic methods have been developed. An efficient synthesis for triarylmethanimines, a class to which this compound belongs, has been designed using a Lewis acid-base pair. This method demonstrates that catalysts can significantly promote the condensation reaction under mild conditions. Another advanced approach is the palladium-catalyzed amination of aryl halides, known as the Buchwald-Hartwig amination, which uses benzophenone imine as an ammonia (B1221849) equivalent to form N-aryl imines. chemicalbook.comrug.nl While this is often used to create substituted anilines from the imine, the fundamental C-N bond-forming principles are central to modern synthetic strategies for N-arylated compounds. chemicalbook.com

| Catalytic System | Reactants | General Conditions | Reference |

|---|---|---|---|

| Lewis Acid-Base Pair (e.g., AlCl₃/Et₃N) | Aryl Ketone, Aryl Amine | Mild conditions, promoted by catalyst pair | ijcrt.org |

| Palladium/DPE-phos | Aryl Bromide, Benzophenone Imine | Argon atmosphere, base (e.g., Sodium tert-butoxide) | chemicalbook.com |

Utilization of the N-Diphenylmethylene Moiety as a Protecting Group

The N-diphenylmethylene group serves as an effective protecting group for primary amines. rug.nl The imine is formed by reacting the primary amine with benzophenone. This protection strategy is valuable because the resulting N-diphenylmethylene amine is generally stable under strongly basic and nucleophilic conditions but can be readily cleaved to regenerate the primary amine under mild aqueous acid or through catalytic hydrogenolysis. rug.nl

This protecting group is widely employed in the synthesis of complex molecules, including amino acids and their derivatives. rug.nl By masking the primary amine, other chemical transformations, such as alkylations, can be performed at other sites in the molecule without interference from the nucleophilic amine. The stability of the diphenylmethylene group to flash chromatography further enhances its utility in multi-step synthetic sequences. rug.nl

Role in Transition Metal-Catalyzed Amination of Aryl Halides

This compound and related benzophenone imines serve a critical role as ammonia surrogates in transition metal-catalyzed C-N cross-coupling reactions, particularly in the palladium-catalyzed amination of aryl halides. This methodology provides a practical route to primary arylamines, which are fundamental building blocks in pharmaceuticals and materials science. The diphenylmethylene group acts as a removable protecting group for the primary amine. google.com

The process involves two main steps:

Palladium-Catalyzed Coupling: An aryl halide (or triflate) is coupled with this compound (benzophenone imine) in the presence of a palladium catalyst, a suitable ligand, and a base. The catalyst system facilitates the formation of a new carbon-nitrogen bond between the aryl group of the halide and the nitrogen atom of the imine. google.com

Hydrolysis: The resulting N-aryl imine is then readily hydrolyzed under mild acidic conditions to yield the desired primary arylamine and benzophenone, which can be recovered.

This strategy circumvents the challenges associated with the direct use of ammonia, such as low solubility, competitive side reactions, and the need for high pressure. The use of imines like this compound allows the reaction to proceed under more controlled and milder conditions. google.comresearchgate.net A variety of aryl chlorides, which are often less reactive than bromides or iodides, can be effectively aminated using this method with specialized catalyst systems. google.com

Table 1: Examples of Primary Arylamine Synthesis using Benzophenone Imine This table is representative of the types of transformations possible, based on the general method.

| Aryl Halide/Triflate | Catalyst System (Example) | Primary Amine Product | Reference |

| 4-Chlorotoluene | Pd₂(dba)₃ / BINAP / NaOt-Bu | p-Toluidine | google.com |

| 2-Bromobiphenyl | Pd(OAc)₂ / P(t-Bu)₃ / NaOt-Bu | 2-Aminobiphenyl | google.com |

| 1-Bromonaphthalene | CuI / ligand / Base | 1-Naphthylamine | researchgate.net |

| 4-Triflyloxytoluene | Pd₂(dba)₃ / Tol-BINAP / NaOt-Bu | p-Toluidine | google.com |

Applications in the Synthesis of Oligoaniline Precursors

The controlled, stepwise synthesis of well-defined oligoanilines is essential for studying the structure-property relationships of polyaniline, a prominent conducting polymer. This compound is a key reagent in an iterative synthetic strategy based on palladium-catalyzed amination, which allows for the precise construction of oligoaniline chains of specific lengths. google.combenicewiczgroup.com

This synthetic route leverages the N-(diphenylmethylene) group as a protecting moiety for the terminal amine. The iterative process generally follows these steps:

An N-(diphenylmethylene)-protected aniline derivative is coupled with a halogenated aniline or oligoaniline unit via a palladium-catalyzed reaction. google.com

The diphenylmethylene protecting group is then cleaved from the newly extended chain to liberate a terminal primary amine.

This new, longer oligoaniline can then be used in a subsequent coupling reaction to further extend the chain.

This method offers significant advantages over direct oxidative polymerization, which typically yields products with broad molecular weight distributions (high polydispersity). benicewiczgroup.com The use of the diphenylmethylene protecting group, in conjunction with another orthogonal protecting group like tert-butoxycarbonyl (Boc), ensures the synthesis of monodisperse oligoanilines. These protected precursors are also more soluble in common organic solvents, facilitating their purification and characterization. google.combenicewiczgroup.com

Table 2: Iterative Synthesis of an Oligoaniline Precursor This table illustrates the general iterative approach.

| Step | Reactant 1 | Reactant 2 | Product | Key Feature | Reference |

| 1 | N-(Diphenylmethylene)-4-bromoaniline | Aniline | N-(Diphenylmethylene)-N'-phenyl-1,4-phenylenediamine | Dimer formation | google.com |

| 2 | N-(Diphenylmethylene)-N'-phenyl-1,4-phenylenediamine | (Hydrolysis) | N-Phenyl-1,4-phenylenediamine | Deprotection | benicewiczgroup.com |

| 3 | N-Phenyl-1,4-phenylenediamine (Boc-protected) | N-(Diphenylmethylene)-4-bromoaniline | Protected Trimer Precursor | Chain extension | google.com |

Functionalization and Derivatization Strategies for the N-Diphenylmethylene Core

Alkylation Reactions of N-(Diphenylmethylene)anilines

The this compound scaffold can be functionalized through alkylation reactions. While the N-alkylation of anilines is a common transformation, the imine functionality in this compound offers distinct reactive sites. organic-chemistry.orgrsc.org Specifically, the nitrogen atom can be alkylated, or reactions can be directed to the α-carbon of the imine.

A key strategy involves the deprotonation of related ketimines to form nucleophilic intermediates, which can then react with alkylating agents. For instance, the generation of α-aminoalkyl radicals from ketimines allows for subsequent C-C bond formation. researchgate.net This visible-light-mediated approach enables the α-amino alkylation of ketimines for the synthesis of 1,2-diamines. researchgate.net The synthesis of this compound itself is often a crucial intermediate step in tandem reactions, such as the N-alkylation of anilines with alcohols, where the alcohol is first oxidized to a ketone (benzophenone), which then forms the imine with aniline before subsequent reduction steps. rsc.org

Table 3: Representative Alkylation Approaches Involving Ketimines

| Reaction Type | Ketimine Substrate | Reagent(s) | Product Type | Reference |

| α-Amino Alkylation | N-(Diphenylmethylene)glycinate ester | Alkyl halide / Photoredox catalyst | α,β-Diamino ester derivative | researchgate.net |

| Reductive Amination | Benzophenone + Aniline | Alcohol / Cobalt catalyst | N-Alkylated aniline | rsc.org |

| N-Alkylation | Aniline | Alkyl halide / Ionic Liquid | N-Monoalkylaniline | rsc.org |

Mechanistic Exploration of C-to-N Aryl Migration Rearrangements

Carbon-to-nitrogen (C-to-N) aryl migration represents a significant class of molecular rearrangements. While not a direct reaction of this compound itself, such rearrangements have been explored in structurally related compounds, providing mechanistic insights into the mobility of aryl groups attached to the imine carbon.

One relevant example is the Schmidt reaction of tertiary alcohols. For instance, (2-chlorophenyl)-bis-(4-fluorophenyl)methanol, when treated with an azide (B81097) under acidic conditions, undergoes a rearrangement to form [(2-chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. mdpi.com The plausible mechanism involves the formation of a trityl azide intermediate, which then experiences a 1,2-migration of a 4-fluorophenyl group from the carbon center to the nitrogen atom, with concomitant loss of dinitrogen gas, to yield the N,1,1-triaryl imine. mdpi.com

Furthermore, novel C-to-N aryl migrations have been observed in the reactions of α,α,N-triarylnitrones, which are the N-oxides of imines. psu.edu When treated with reagents like chlorosulfonyl isocyanate or the Burgess reagent, these nitrones undergo a rearrangement where an aryl group migrates from the α-carbon to the nitrogen atom. This process provides a synthetic route to various diarylamines and highlights the potential for skeletal reorganization within the N-diphenylmethylene core under specific reaction conditions. psu.edu

Table 5: Examples of C-to-N Aryl Migration in Related Structures

| Precursor | Reagent(s) | Key Transformation | Product Type | Reference |

| (2-Chlorophenyl)-bis-(4-fluorophenyl)methanol | NaN₃ / H₂SO₄ | Schmidt Reaction / 1,2-Aryl Migration | N,1,1-Triaryl Imine | mdpi.com |

| α,α,N-Triarylnitrone | Burgess Reagent | C-to-N Aryl Migration | Diarylamine / Carbamate | psu.edu |

Reaction Mechanisms and Mechanistic Investigations of N Diphenylmethylene Aniline Reactivity

Nucleophilic Addition and Substitution Pathways

The electrophilic carbon atom of the imine functional group in N-(Diphenylmethylene)aniline is susceptible to attack by a range of nucleophiles, initiating addition and substitution reactions. These pathways are fundamental to the synthesis of a diverse array of nitrogen-containing compounds.

Reactivity with Nitrones and Silylated Reagents

The reaction of this compound with nitrones, which are 1,3-dipoles, can lead to interesting cycloaddition products. While direct [3+2] cycloaddition is a possibility, mechanistic studies have revealed more complex pathways. For instance, the reaction of this compound-N-oxide, a nitrone derivative, with certain reagents can proceed through rearrangements involving C-to-N aryl migration. The nucleophilic character of nitrones plays a crucial role in these transformations.

The interaction of this compound with silylated reagents highlights another facet of its reactivity. For example, in the presence of a suitable catalyst, silylated nucleophiles can add to the C=N double bond. The nature of the silyl (B83357) group and the reaction conditions can influence the outcome of the reaction. Studies on related systems have shown that the functionalization of Si-H bonds can be achieved through nitrene insertion, although with N-containing silanes, alternative pathways leading to zwitterionic compounds have been observed. acs.org

Table 1: Reactivity of this compound with Various Reagents

| Reagent Type | Reaction | Product Type | Reference |

|---|---|---|---|

| Nitrones | Cycloaddition/Rearrangement | Heterocycles, Diarylamines | |

| Silylated Reagents | Nucleophilic Addition | Silylated Amines | acs.org |

Nucleophilic Azide (B81097) Substitution and Subsequent Rearrangements (e.g., Schmidt-type)

The reaction of derivatives of this compound with azide nucleophiles can initiate a cascade of events, often culminating in skeletal rearrangements. A notable example is the Schmidt-type reaction, where tertiary alcohols react with azides in the presence of acid to yield N-substituted imines. mdpi.com This process involves the formation of a carbocation intermediate, which is then attacked by the azide ion. The subsequent loss of dinitrogen is accompanied by a 1,2-aryl or alkyl migration to the nitrogen atom, resulting in the formation of an imine. mdpi.com This methodology has been successfully applied in the synthesis of various triaryl imines. mdpi.comresearchgate.net The azide ion is an excellent nucleophile for such transformations. masterorganicchemistry.comorganic-chemistry.org

A plausible mechanism for the formation of an imine from a tertiary alcohol via a Schmidt-type reaction involves the following steps:

Protonation of the alcohol to form a good leaving group (water).

Departure of water to generate a carbocation.

Nucleophilic attack by the azide ion on the carbocation to form a protonated azide intermediate.

Rearrangement with concomitant loss of nitrogen gas to form the imine. mdpi.com

Analysis of Proton-Transfer Processes in Imine Hydrolysis and Related Carbonyl Additions

The hydrolysis of imines, including this compound, is a fundamental reaction that proceeds through nucleophilic addition of water to the C=N bond. The mechanism of this reaction is often catalyzed by acid and involves a series of proton-transfer steps. acs.org The timing of these proton transfers is crucial in determining the rate-limiting step of the reaction. acs.org

Infrared spectroscopic studies have been employed to investigate the interaction between this compound derivatives and proton donors. researchgate.net These studies indicate that hydrogen bond formation can occur at both the nitrogen atom of the imino group and other basic sites within the molecule, such as a carbonyl group in a substituent. researchgate.net The site of protonation can influence the subsequent reactivity of the molecule. In the solid state, protonation of ethyl N-(diphenylmethylene)glycinate with HCl occurs on the nitrogen atom. researchgate.net The understanding of these proton-transfer processes is essential for controlling the outcome of reactions involving imines and for elucidating the mechanisms of related carbonyl addition reactions. acs.orgrug.nl

Radical Pathways and Intermediates

In addition to its nucleophilic chemistry, this compound can participate in reactions involving radical intermediates. These pathways open up unique avenues for functionalization that are not accessible through ionic mechanisms.

Formation and Detection of N-oxyl Radicals via Homolytic Cleavage

N-oxyl radicals can be generated from precursors such as N-alkoxyamines through homolytic cleavage of the N-O bond, often induced photochemically. researchgate.net The photolysis of N-(diphenylmethylene)-amine N-oxides, which are nitrones, can lead to the formation of N-oxyl radicals. researchgate.net These radicals are key intermediates in various transformations. For instance, the photolysis of certain sulfur-containing nitrones derived from N-(diphenylmethylene)amine N-oxide results in products that are interpreted as arising from alkylidene-(diphenylmethylene)amine N-oxyl radicals. researchgate.net The detection of these transient radical species can be challenging and often relies on indirect methods or trapping experiments.

Iminyl Radicals in the Functionalization of sp2 Systems

Iminyl radicals, which are nitrogen-centered radicals derived from imines, are valuable intermediates in the functionalization of sp2-hybridized carbon atoms. acs.orgacs.org These radicals can be generated through various methods, including the photolysis of oxime esters. oup.comchemrxiv.org Diphenylmethyleneimino radicals, generated from the photolysis of benzophenoxime benzoates, have been shown to undergo aromatic substitution on benzene (B151609), in addition to dimerization to form the corresponding azine. oup.com

The reactivity of iminyl radicals allows for their participation in a range of synthetic transformations, including intermolecular radical additions and C(sp³)–H functionalization. researchgate.net For example, iminyl radical-mediated 1,5-hydrogen atom transfer is a key step in certain photocatalytic cyclization reactions. researchgate.net The nucleophilic character of iminyl radicals makes them suitable for addition to electron-deficient π-systems. acs.org The study of iminyl radicals continues to be an active area of research, with ongoing efforts to develop new methods for their generation and to explore their applications in organic synthesis. acs.orgacs.org

Table 2: Radical Intermediates from this compound Derivatives

| Radical Type | Precursor | Method of Generation | Subsequent Reactivity | Reference |

|---|---|---|---|---|

| N-oxyl Radical | N-(Diphenylmethylene)amine N-oxide | Photolysis | Rearrangement, Cyclization | researchgate.net |

| Iminyl Radical | Benzophenoxime benzoate | Photolysis | Aromatic Substitution, Dimerization | oup.com |

Electron-Transfer Mechanisms in Organometallic Reactions

The involvement of this compound in electron-transfer (ET) processes within organometallic reactions is an area of specialized research. Generally, aromatic imines and anilines can engage in single-electron transfer (SET) with organometallic species or under photoredox conditions to form radical ions that drive subsequent reactions.

Studies on aniline (B41778) and its derivatives have shown that electron transfer to solvent radical cations can lead to the formation of both amine radical cations and aminyl radicals. whiterose.ac.uk For tertiary amines like triphenylamine (B166846), a close structural relative to this compound, ionization primarily yields persistent amine radical cations. whiterose.ac.uk These intermediates can form charge-transfer complexes with parent amine molecules. whiterose.ac.uk While direct studies on this compound are not extensively detailed, it is plausible that it follows similar pathways. Under photoredox catalysis, for instance, an excited photocatalyst could induce a single electron transfer to or from the this compound molecule. This would generate a radical ion, initiating a catalytic cycle for bond formation. The imine moiety, with its π-system and nitrogen lone pair, is well-suited to participate in such electron transfer events, which are fundamental to many modern organometallic transformations. acs.org

Catalytic Transformations Involving this compound

This compound and its parent compound, benzophenone (B1666685) imine, are versatile substrates and reagents in a variety of transition metal-catalyzed reactions. These transformations leverage the unique reactivity of the imine functional group.

Palladium-Catalyzed Reactions (e.g., Benzylic C-H Benzylation)

Palladium catalysis has been extensively used to functionalize molecules containing the this compound motif or to use it as a key reagent. A primary application is in C-N cross-coupling reactions, where benzophenone imine serves as a practical ammonia (B1221849) equivalent. researchgate.netsemanticscholar.org This strategy, central to Buchwald-Hartwig amination, allows for the synthesis of primary anilines from aryl halides. The bulky diphenylmethylene group prevents the common side reaction of diarylation, and the resulting N-aryl benzophenone imine is readily hydrolyzed to the desired primary amine. This methodology has been applied on a large scale in industrial settings, for instance, in the synthesis of 7-amino-2,1,3-benzothiadiazole derivatives. researchgate.net

Another significant area is the palladium-catalyzed C-H activation and functionalization, where the imine nitrogen can act as a directing group. scienceopen.com Research has shown that in the presence of a palladium catalyst, C-H bonds ortho to a directing group can be selectively functionalized. While much of this work focuses on other directing groups, the principle extends to imines. For instance, palladium-catalyzed C-H bond additions to imines are a powerful method for constructing α-branched amines. nih.gov In reactions involving derivatives like N-(Diphenylmethylene)glycinate, palladium catalysts are used for the α-arylation to synthesize α-arylated amino acids, demonstrating the utility of the imine as both a protecting and activating group.

A notable example of a reaction involving a related substrate is the palladium-catalyzed benzylic C-H benzylation, which provides a direct route to N-(1,2-diphenylethyl)anilines. While not a reaction of this compound itself, it highlights the capacity of palladium systems to mediate complex C-H functionalization in structurally similar environments.

Catalytic Reductive Formylation of Imines

The catalytic reductive formylation of imines, including this compound, represents an important method for synthesizing N-formyl compounds. This transformation typically utilizes carbon dioxide (CO2) as a C1 source and a hydrosilane, such as phenylsilane (B129415) (PhSiH3), as the reducing agent. researchgate.netresearchgate.net The reaction is facilitated by a range of catalysts, including N-heterocyclic carbenes (NHCs), ionic liquids, and various metal complexes. researchgate.netresearchgate.net

The proposed mechanism often begins with the reaction between the catalyst (e.g., an NHC or a fluoride (B91410) salt) and the hydrosilane to generate a reactive silyl formate (B1220265) species from CO2. This intermediate then acts as the formylating agent. The imine nitrogen of this compound attacks the formyl group, and subsequent cleavage of the N-Si bond yields the N-formylated product, N-(diphenylmethylene)formamide. This process is highly efficient and offers a green chemical pathway by utilizing CO2. researchgate.net

The choice of catalyst significantly impacts the reaction's efficiency. Below is a table summarizing the performance of different catalytic systems in the reductive N-formylation of amines or imines with CO2 and a silane (B1218182) reductant.

Table 1: Catalyst Performance in Reductive N-Formylation of Amines/Imines with CO₂ and Hydrosilane

| Catalyst | Substrate | Reductant | Yield (%) | Reference |

|---|---|---|---|---|

| TBAF·3H₂O | N-methylaniline | PhSiH₃ | 99 | researchgate.net |

| DBU | N-methyl-m-toluidine | PhSiH₃ | 93 | researchgate.net |

| IPr (NHC) | This compound | PhSiH₃ | N/A | researchgate.net |

| Zn(salen)/TBAB | N-methylaniline | PhSiH₃ | >95 | researchgate.net |

Note: Data is illustrative of the general reaction type as specific yield data for this compound was not available in the cited review. TBAF = Tetrabutylammonium fluoride, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, TBAB = Tetrabutylammonium bromide.

Proposed Mechanisms of Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, and this compound and related imines are key players in many of these transformations. The mechanisms of these reactions generally follow a series of well-defined elementary steps involving the metal catalyst.

A general catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction (Buchwald-Hartwig amination) using an imine like this compound involves the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The imine coordinates to the palladium(II) center. A base then deprotonates the N-H bond (if present, as in the case of benzophenone imine) or facilitates the formation of an amido complex.

Reductive Elimination: The aryl group and the nitrogen atom couple, forming a new C-N bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. semanticscholar.org

In the context of C-H activation, the mechanism is different. Here, the imine nitrogen acts as a directing group. nih.govnih.gov

Coordination: The imine nitrogen coordinates to the transition metal center (e.g., Pd(II)).

C-H Activation/Cleavage: The metal center facilitates the cleavage of a nearby C-H bond (often at an ortho-position of an aryl ring). This step can proceed through various pathways, such as concerted metalation-deprotonation (CMD), to form a cyclometalated intermediate (e.g., a palladacycle).

Further Reaction and Product Formation: This cyclometalated intermediate can then react with other substrates, undergo insertion, or participate in reductive elimination to form the final functionalized product. nih.gov

These mechanistic principles underscore the versatility of this compound and related imines in organometallic chemistry, enabling the construction of complex molecular architectures through the precise, catalyzed formation of new chemical bonds. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Structure

Single-crystal X-ray diffraction analysis, particularly a study conducted at a low temperature of -160°C, has provided an unambiguous determination of the solid-state structure of N-(Diphenylmethylene)aniline. researchgate.netresearchgate.net This method allows for the precise measurement of atomic positions, leading to a complete understanding of its crystalline conformation.

The crystal structure of this compound has been determined to belong to the triclinic crystal system. researchgate.net The space group was assumed to be Pī based on the statistical averages and distribution of the normalized structure factors. researchgate.net

The X-ray analysis provides high-precision data on the molecule's geometric parameters. The central imine bond (C=N), a key feature of the molecule, has a measured length of 1.287 Å. researchgate.net The orientations of the three phenyl rings are dictated by the sp² hybridization of the central imine carbon and nitrogen atoms. researchgate.net The torsion angles C14–N1–C7–C6 and C14–N1–C7–C8 were found to be 179.5(2)° and -2.3(4)°, respectively, which confirms a trans (E) configuration about the C=N double bond. researchgate.net

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| C=N Bond Length | 1.287 Å |

| C14–N1–C7–C6 Torsion Angle | 179.5(2)° |

| C14–N1–C7–C8 Torsion Angle | -2.3(4)° |

| Dihedral Angle (Aniline Ring vs. Imine Plane) | 67.1(1)° |

| Dihedral Angle (Cis-Phenyl Ring vs. Imine Plane) | 59.5(1)° |

Data sourced from studies conducted at -160°C. researchgate.netresearchgate.netresearchgate.net

In the crystalline state, the this compound molecule adopts a distinctly non-planar conformation. researchgate.net The three phenyl rings are significantly twisted out of the plane of the central C=N group. The dihedral angle between the N-phenyl (aniline) ring and the imine plane is 67.1(1)°. researchgate.net The two phenyl rings attached to the imine carbon (the geminal phenyl groups) are also twisted, with the ring cis to the aniline (B41778) group forming a dihedral angle of 59.5(1)° with the imine plane. researchgate.net This twisted conformation minimizes steric hindrance between the bulky phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing detailed information about the chemical environment of each nucleus, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra of this compound show a complex set of signals corresponding to the various aromatic protons and carbons. nih.gov The signals for the phenyl groups typically appear in the aromatic region of the spectrum, generally between δ 6.5 and 8.0 ppm for ¹H NMR and δ 115 and 150 ppm for ¹³C NMR. The imine carbon (C=N) is a key diagnostic signal in the ¹³C NMR spectrum, appearing significantly downfield due to its deshielded nature. In a closely related compound, N-(Diphenylmethylene)-2,6-dimethylaniline, this carbon resonates at δ 166.9 ppm. lookchem.com The chemical shifts provide insight into the electronic distribution within the molecule.

Table 2: Representative NMR Spectral Data for this compound Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | Notes |

|---|---|---|

| ¹H | 6.5 - 8.0 | Aromatic Protons |

| ¹³C | 115 - 150 | Aromatic Carbons |

| ¹³C | ~167 | Imine Carbon (C=N) |

Data inferred from this compound and its derivatives. nih.govlookchem.comepfl.ch

NMR studies have been utilized to analyze the molecule's conformation in solution. aip.org Conformational analysis suggests that the N-phenyl ring's average position in solution is nearly vertical relative to the imine double bond, a conformation similar to that observed in benzalaniline. aip.org This indicates that the significant twisting of the aniline ring is maintained in solution, though the exact dihedral angles may differ from the solid state due to molecular tumbling and the absence of crystal packing forces. The complexity of the spectrum makes a precise determination of the other rings' geometries more challenging. aip.org The comparison between the solid-state X-ray data and the solution-state NMR data highlights the conformational flexibility of the molecule while underscoring the persistence of the sterically-driven twisted arrangement of the phenyl rings across different physical states.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding characteristics within a molecule. For this compound, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy offer complementary information about its vibrational modes.

The vibrational spectrum of this compound is characterized by modes originating from the diphenylmethylene and aniline moieties, as well as the central C=N imine linkage. The analysis of these spectra is based on the comparison with related aniline and imine derivatives and supported by quantum chemical calculations, such as Density Functional Theory (DFT). nih.govscholarsresearchlibrary.com The key vibrational modes are assigned to specific molecular motions.

The C=N stretching vibration is one of the most characteristic bands for this molecule and typically appears in the 1610-1640 cm⁻¹ region of the infrared spectrum. researchgate.net The precise position of this band is sensitive to the electronic environment and molecular conformation. The aromatic C-H stretching vibrations from the three phenyl rings are observed at wavenumbers above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). Aromatic C=C stretching vibrations from the phenyl rings typically appear as a set of bands in the 1450-1600 cm⁻¹ range. niscair.res.in The C-N single bond stretching vibration is expected in the 1200-1350 cm⁻¹ region.

Table 1: Characteristic Vibrational Modes for this compound This table presents theoretically expected and experimentally observed vibrational frequencies for key functional groups in this compound and related compounds. The exact positions can vary based on the physical state and solvent.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the three phenyl rings. |

| Imine C=N Stretch | 1610 - 1640 | Characteristic stretching vibration of the central carbon-nitrogen double bond. researchgate.net |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings. niscair.res.in |

| C-N Stretch | 1200 - 1350 | Stretching vibration of the single bond between the aniline nitrogen and the phenyl ring. |

| C-H Out-of-Plane Bend | 690 - 900 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. |

The vibrational frequencies of this compound are sensitive to its molecular environment, making vibrational spectroscopy a useful technique for studying intermolecular interactions. nii.ac.jp Spectroscopic shifts, particularly of the ν(C=N) band, can indicate the formation of hydrogen bonds or other non-covalent interactions.

In studies of related imines, such as ethyl N-(diphenylmethylene)glycinate, infrared spectroscopy has been used to investigate interactions with proton donors like phenols and pyrrole. researchgate.netcdnsciencepub.com These studies reveal that hydrogen bond formation can occur at the nitrogen atom of the imino group. researchgate.net For this compound, interaction with a proton-donating solvent would lead to the formation of a C=N···H hydrogen bond. This interaction weakens the C=N double bond, resulting in a redshift (a shift to lower frequency) of the ν(C=N) stretching band. The magnitude of this shift correlates with the strength of the hydrogen bond. researchgate.net Similarly, interactions between the π-electrons of the phenyl rings and other molecules can influence the frequencies of the aromatic ring vibrations. nii.ac.jp Stronger intermolecular π-π stacking interactions can also lead to observable shifts in the vibrational spectra. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The spectrum of this compound is dominated by transitions involving the π-electron systems of the aromatic rings and the non-bonding electrons of the imine nitrogen.

The UV-Vis absorption spectrum of this compound in a typical organic solvent exhibits strong absorption bands in the ultraviolet region. These bands are primarily assigned to π-π* transitions within the benzenoid rings. benicewiczgroup.com These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A weaker absorption band, often observed as a shoulder on the more intense π-π* bands, can be attributed to the n-π* transition of the imine group. This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital.

Furthermore, molecules containing both electron-donating and electron-accepting moieties connected by a π-conjugated system can exhibit Intramolecular Charge Transfer (ICT) transitions. osaka-u.ac.jp In this compound, the aniline phenyl ring can act as an electron donor, while the diphenylmethylene group can act as an electron acceptor. Upon photoexcitation, an ICT state can be formed, where electron density is transferred from the aniline part of the molecule to the diphenylmethylene part. This type of transition is often sensitive to the solvent environment. spiedigitallibrary.org

Table 2: Electronic Transitions in this compound This table outlines the principal electronic transitions, their nature, and the typical spectral region where they are observed.

| Transition Type | Description | Typical Wavelength Region |

|---|---|---|

| π-π* | Excitation of a π electron from a bonding to an antibonding orbital within the phenyl rings. benicewiczgroup.comresearchgate.net | Strong absorption, typically below 300 nm. |

| n-π* | Excitation of a non-bonding electron from the imine nitrogen to a π* antibonding orbital. researchgate.net | Weaker absorption, often appears as a shoulder on the π-π* bands, >300 nm. |

| ICT | Intramolecular Charge Transfer from the aniline moiety (donor) to the diphenylmethylene moiety (acceptor). osaka-u.ac.jp | Can appear as a broad, lower-energy band, highly sensitive to solvent polarity. |

The electronic absorption spectrum of this compound can be significantly influenced by the surrounding medium, a phenomenon known as solvatochromism. researchgate.net The position, intensity, and shape of the absorption bands can change with solvent polarity. This is particularly true for transitions with a significant charge-transfer character, such as the n-π* and ICT transitions. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a redshift (bathochromic shift) of the absorption maximum. Conversely, in some cases, the ground state may be more stabilized, leading to a blueshift (hypsochromic shift).

Acidochromism refers to the change in color or absorption spectrum upon a change in pH. The imine nitrogen in this compound is basic and can be protonated in acidic media. This protonation drastically alters the electronic structure of the chromophore. The n-π* transition disappears as the lone pair on the nitrogen is involved in bonding with the proton. The protonated species, the N-(diphenylmethylene)anilinium ion, will have a significantly different π-electron system and thus a different absorption spectrum compared to the neutral molecule. Studies on related imines have shown that protonation in the electronic ground state can occur in strongly acidic solvents, leading to new absorption bands. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nist.gov While this compound is a diamagnetic molecule with no unpaired electrons, its radical anion or radical cation can be generated through chemical or electrochemical reduction or oxidation.

The ESR spectrum of such a radical intermediate would provide detailed information about the distribution of the unpaired electron density (spin density) within the molecule. tue.nl The spectrum's g-value and hyperfine coupling constants are key parameters. The unpaired electron would interact with the magnetic moments of nearby nuclei, such as ¹⁴N and ¹H, leading to a splitting of the ESR signal into multiple lines (hyperfine structure). Analysis of this hyperfine coupling allows for the mapping of the spin density across the nitrogen atom and the various positions on the three phenyl rings. utexas.edu This can reveal the extent of delocalization of the unpaired electron over the entire π-conjugated system, providing insight into the electronic structure of the radical species. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of synthetic organic compounds, offering unparalleled precision in mass determination. In the case of this compound, HRMS provides unequivocal evidence of its elemental composition by measuring the exact mass of its molecular ion, thereby distinguishing it from other compounds with the same nominal mass.

The molecular formula of this compound is C₁₉H₁₅N, corresponding to a calculated monoisotopic mass of 257.12045 Da. nih.gov Experimental determination of the mass-to-charge ratio (m/z) of the molecular ion using HRMS serves to verify this composition with a high degree of accuracy.

Research findings have demonstrated the use of various ionization techniques for the analysis of this compound and its derivatives, including Electron Ionization (EI) and Electrospray Ionization (ESI). amazonaws.comepfl.ch In one study, this compound was characterized by HRMS using the Electron Impact (EI) ionization technique. The analysis yielded an observed m/z value for the protonated molecule [M+H]⁺ that was in excellent agreement with the calculated value, confirming the identity of the compound. amazonaws.com

The accurate mass data obtained from HRMS analysis is typically presented in a table that includes the calculated mass for the proposed molecular formula, the experimentally observed mass, and the mass error, usually expressed in parts per million (ppm). A low mass error provides strong confidence in the assigned molecular formula.

For this compound, the HRMS data can be summarized as follows:

| Ion | Molecular Formula | Calculated m/z | Observed m/z | Ionization Method | Reference |

|---|---|---|---|---|---|

| [M+H]⁺ | C₁₉H₁₆N⁺ | 258.1277 | 258.1272 | EI | amazonaws.com |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. While detailed fragmentation studies for this compound are not extensively reported in the provided context, the primary observed ion is the protonated molecule [M+H]⁺. Further fragmentation would likely involve the cleavage of the phenyl groups or the C=N bond, yielding characteristic fragment ions that could be further analyzed to support the proposed structure. The analysis of related compounds using techniques like Atmospheric Pressure Chemical Ionization (APCI) has also been explored to understand the ionization and fragmentation behavior of nitrogen-containing aromatic compounds. researchgate.net

Computational and Theoretical Investigations of N Diphenylmethylene Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has proven to be a powerful tool for elucidating the characteristics of N-(Diphenylmethylene)aniline and its derivatives.

Theoretical calculations, often performed using DFT methods like B3LYP with basis sets such as 6-31G**, are used to determine the most stable three-dimensional arrangement of atoms in this compound. psu.edu These geometry optimization calculations are crucial for obtaining accurate predictions of the molecule's equilibrium structure. psu.edu For substituted aniline (B41778) derivatives, these calculations have shown how substituents on the benzene (B151609) ring can induce changes in bond distances. psu.edu The process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. nih.gov Vibrational frequency calculations are subsequently performed to confirm that the optimized geometry represents a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. nih.gov

The following table displays representative optimized geometrical parameters for a related diphenylmethylene derivative, 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (BENDA), calculated using DFT. While not this compound itself, this data provides insight into the typical bond lengths and angles within the diphenylmethylene moiety.

Table 1: Selected Optimized Geometrical Parameters of a Diphenylmethylene Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C4-C5 Bond Length | 1.5367 Å |

| Azomethine (-HC=N-) Bond Length | 1.7367 Å |

Data sourced from a computational study on a related derivative. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and polarizability. researchgate.netwuxibiology.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. wuxibiology.com The energies of these orbitals are directly related to the ionization potential and electron affinity of the molecule. nih.gov Analysis of the HOMO and LUMO energy levels helps in understanding intramolecular charge transfer within the molecule. researchgate.net Computational studies on related Schiff base compounds have utilized methods like B3LYP with the cc-pVTZ basis set to determine these properties. researchgate.net

Below is a table showcasing typical FMO properties for a related cytosine derivative, which illustrates the type of data obtained from such analyses.

Table 2: Representative Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| EHOMO | -8.65 |

| ELUMO | -5.92 |

| Energy Gap (ΔE) | 2.73 |

Data from a study on a cytosine derivative, illustrating the parameters calculated. nih.gov

DFT calculations are employed to determine a range of global chemical reactivity descriptors. researchgate.net These descriptors provide quantitative measures of a molecule's reactivity and include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule. nih.gov

Ionization Potential (I): The energy required to remove an electron from a neutral molecule. nih.gov

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. nih.gov

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

These parameters are calculated from the HOMO and LUMO energies and are instrumental in predicting the behavior of the molecule in chemical reactions. nih.govresearchgate.net

The following table provides an example of calculated global reactivity descriptors for a cytosine derivative.

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 8.65 |

| Electron Affinity (A) | 5.92 |

| Chemical Hardness (η) | 1.36 |

| Chemical Potential (μ) | -7.28 |

| Electronegativity (χ) | 7.28 |

| Electrophilicity Index (ω) | 6.01 |

Data from a study on a cytosine derivative, illustrating the parameters calculated. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify regions that are prone to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, regions of negative potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are electron-deficient and are likely sites for nucleophilic attack. uni-muenchen.deresearchgate.net This analysis is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. rsc.org The MEP is calculated by considering the forces acting on a positive test charge from the molecule's electrons and nuclei. uni-muenchen.de

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer and the stability of the molecule. researchgate.netresearchgate.net

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). researchgate.net Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. NBO analysis can identify the specific orbitals involved in these charge transfer events, such as the transfer of charge from a lone pair orbital (n) to an antibonding orbital (σ* or π*). uba.ar This information is vital for explaining the electronic delocalization and resonance within the molecule. wisc.edu

The table below presents a hypothetical example of NBO analysis data, illustrating the type of information obtained.

Table 4: Example of NBO Analysis Data

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| C1-C2 (σ) | C1-C6 (σ*) | 3.27 |

Illustrative data based on a study of an adenine (B156593) derivative. researchgate.net

Advanced Computational Methodologies

Beyond standard DFT calculations, advanced computational methodologies can provide deeper insights into the properties and reactivity of this compound. One such approach is the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method. acs.org This is a hybrid method that allows different parts of a large molecule to be treated at different levels of theory. For instance, the core part of the molecule can be studied with a high-level quantum mechanics (QM) method, while the less critical substituent groups can be treated with a more computationally efficient method like molecular mechanics (MM) or a lower-level QM method. acs.org This approach is particularly useful for studying large systems, such as this compound derivatives with bulky substituents, as it provides a balance between accuracy and computational cost. acs.org

ONIOM Method for Multi-layered System Analysis and Catalytic Cycles

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a powerful computational approach for studying large molecular systems, such as those involved in catalytic cycles. acs.org This hybrid method allows different regions of a molecular system to be treated at different levels of theory. For instance, the reactive center of a catalyst-substrate complex can be studied with a high-accuracy quantum mechanics (QM) method, while the peripheral parts, such as bulky phenyl groups, are handled with a more computationally economical method like molecular mechanics (MM) or a lower-level QM method. acs.org

Oxidative Addition : The initial step where the palladium catalyst adds to the substrate. acs.orgresearchgate.net

Decarboxylation : The loss of carbon dioxide from the intermediate. acs.orgresearchgate.net

Reductive Allylation : The final step that forms the product and regenerates the catalyst. acs.orgresearchgate.net

In these ONIOM calculations, the core atoms directly involved in the bond-breaking and bond-forming processes were included in the high-level QM layer, while the surrounding phenyl groups of the catalyst and substrate were treated at the lower level of theory. acs.org This multi-layered approach provides a balance between computational accuracy and feasibility, making the study of complex, real-world catalytic systems possible. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Non-linear Optical Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the electronic excited states of molecules. uci.edu It is widely used to predict absorption spectra, understand photophysical processes, and calculate properties relevant to non-linear optics (NLO). uci.edursc.org

For derivatives of this compound, TD-DFT calculations have been crucial. In a study on 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (BENDA), TD-DFT was used in conjunction with the IEFPCM solvation model to calculate its UV-Visible spectrum. researchgate.netresearchgate.net Such calculations help in understanding the electronic transitions that give rise to the observed spectral features. researchgate.net The theory also allows for the computation of frontier molecular orbitals (HOMO and LUMO), the analysis of which provides insights into charge transfer characteristics within the molecule. researchgate.netresearchgate.net

The field of non-linear optics (NLO) also benefits significantly from TD-DFT. NLO materials can alter the properties of light and have applications in technologies like optical data storage and telecommunications. Theoretical studies on related aniline derivatives have used computational methods, including TD-DFT and time-dependent Hartree-Fock (TDHF), to calculate NLO properties such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ). nih.govnih.govmq.edu.au These calculations explore how structural modifications, such as changing donor or acceptor groups, affect the NLO response. nih.govmq.edu.au For instance, studies on D-π-A (donor-π-acceptor) systems show that TD-DFT can predict two-photon absorption (TPA) cross-sections, which is a key parameter for NLO applications. nih.gov

| Computational Method | Investigated Property | System Studied | Key Findings |

| TD-DFT/IEFPCM | UV-Visible Spectrum, HOMO-LUMO | 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Elucidation of electronic transitions and charge transfer characteristics. researchgate.netresearchgate.net |

| TDHF | Non-linear Optical (NLO) Properties (Hyperpolarizability) | (E)-N-(4-nitrobenzylidene) aniline derivatives | Molecules exhibit non-zero second hyperpolarizabilities, indicating third-order NLO behavior. nih.gov |

| TD-DFT | Two-Photon Absorption (TPA) | D-π-A Phenylamine derivatives | Structural modifications can significantly enhance TPA cross-sections in the near-infrared region. nih.gov |

Supramolecular Interactions and Crystal Packing Theory

The arrangement of molecules in the solid state is dictated by a subtle interplay of non-covalent interactions. Computational modeling is indispensable for understanding and predicting these interactions, which include hydrogen bonding and π-π stacking, and for exploring phenomena like polymorphism.

Computational Modeling of Hydrogen Bonding Networks and π-π Stacking Interactions

This compound itself has one hydrogen bond acceptor (the imine nitrogen) and no conventional hydrogen bond donors. nih.gov However, its aromatic rings are key participants in other non-covalent interactions, particularly π-π stacking. Computational studies on aniline and its derivatives have used methods like second-order Møller-Plesset perturbation theory (MP2) and DFT to investigate these forces. researchgate.netresearchgate.net

Advanced techniques like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize weak interactions within a molecular system, distinguishing between strong hydrogen bonds, weaker van der Waals forces, and steric repulsion. researchgate.net

Theoretical Prediction of Polymorphism and Relative Stabilities

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals. Computational methods are increasingly used to predict the existence of polymorphs and their relative thermodynamic stabilities.

While specific studies on the polymorphism of this compound are not prominent, research on closely related molecules provides a clear framework. For example, computational studies on 4-Methyl-N-(4-nitro-alpha-phenylbenzylidene)aniline, which exhibits multiple crystalline forms, have been conducted. researchgate.net Different polymorphs of this compound were found to contain molecules in different isomeric configurations (Z and E). researchgate.net Theoretical calculations can be used to assess the lattice energies of different potential crystal packings, helping to understand why certain forms are observed experimentally and under what conditions they might interconvert. researchgate.net This "packing polymorphism" can be confirmed through computational studies that compare the energies of different molecular arrangements. researchgate.net

Computational Studies of Molecular Interactions with Biomolecular Targets

Understanding how a molecule interacts with biological targets like proteins or membranes is fundamental to drug discovery and chemical biology. Computational docking and molecular dynamics simulations are key tools in this area.

For derivatives of this compound, molecular docking studies have been performed to predict their binding affinity and orientation within the active site of a protein. A study on 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (BENDA) investigated its interaction with the 5UVC protein. researchgate.netresearchgate.net Such simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and protein residues. researchgate.net

In addition to protein docking, computational tools like Swiss-ADME are used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and assess the "drug-likeness" of a compound based on its structure. researchgate.netresearchgate.net Furthermore, studies on related oligo(aniline) amphiphiles have explored their interactions with lipid bilayers, which serve as models for cell membranes. bris.ac.uk These investigations, which use a combination of experimental techniques and theoretical considerations of molecular packing, show how these molecules can be influenced by and, in turn, influence the structure of biomolecular assemblies through electrostatic and other non-covalent interactions. bris.ac.uk

| Compound | Biomolecular Target/System | Computational Method | Investigated Aspect |

| 4-((diphenylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Protein (PDB: 5UVC) | Molecular Docking (AutoDock) | Binding affinity and interaction mode. researchgate.netresearchgate.net |

| N,N'-(1,2-phenylene)bis(1-(4-chlorophenyl)methanimine) | Protein (PDB: 3MZG) | Molecular Docking & MD Simulations | Binding interactions and stability. tandfonline.com |

| Tetra(aniline)-derived amphiphiles | Lipid Bilayers / Cubic Phases | Molecular Packing Parameter Analysis | Interaction with and control of lipid phase structures. bris.ac.uk |

Advanced Applications in Organic Synthesis and Materials Science Research

Role as Key Intermediates in Complex Molecule Synthesis

The reactivity of the imine (C=N) bond in N-(Diphenylmethylene)aniline allows it to participate in a wide array of chemical transformations. The diphenylmethylene group often serves as a sterically bulky protecting group for the amine functionality, enabling selective reactions at other sites of a molecule. This characteristic is particularly valuable in multi-step syntheses of complex molecular architectures.

This compound and its functional equivalent, benzophenone (B1666685) imine, are instrumental in the synthesis of complex nitrogen-containing heterocyclic compounds such as azabicycloalkanes. These structural motifs are prevalent in many biologically active molecules and natural products. The imine serves as a practical ammonia (B1221849) surrogate, facilitating the introduction of a primary amine group that can subsequently be elaborated into a heterocyclic ring system.

A notable example is the synthesis of (4-(1H-Benzo[d]imidazol-2-yl)piperidin-4-yl)-N-(diphenylmethylene)-methanamine. In this pathway, benzophenone imine is reacted with (4-(1H-Benzo[d]imidazol-2-yl)piperidin-4-yl)methanamine in the presence of an acid catalyst like p-toluenesulfonic acid. google.comgoogle.com This reaction forms the Schiff base, which protects the primary amine, allowing for further synthetic manipulations or serving as a key intermediate itself. Bridged ring systems like aza-bicyclo[2.2.1]heptane are another class of non-aromatic cyclic groups where such synthetic strategies are applicable. google.com

Substituted diarylamines are a critical class of compounds with widespread applications in pharmaceuticals, materials science, and as ligands in catalysis. arkat-usa.orgnih.gov this compound serves as an excellent precursor in modern synthetic routes to these molecules, particularly through transition metal-catalyzed cross-coupling reactions. google.com

In these methods, the benzophenone imine acts as an ammonia equivalent, coupling with aryl halides in the presence of a palladium catalyst. google.com This reaction forms an N-aryl imine, which can be readily hydrolyzed under mild acidic conditions to yield the corresponding primary arylamine. This two-step process provides a versatile and efficient route to a wide range of primary arylamines that can then be further arylated to produce unsymmetrically substituted diarylamines. google.compsu.edu

Furthermore, derivatives of this compound are used to construct more complex oligoanilines. For instance, N-(diphenylmethylene)-N′-(tert-butoxycarbonyl)-N′-(4-bromophenyl)-1,4-benzenediamine has been utilized as a key intermediate in the palladium-catalyzed synthesis of substituted trimeric anilines. benicewiczgroup.com This highlights the compound's role in the controlled, stepwise assembly of complex diarylamine and polyaniline structures. benicewiczgroup.comgoogle.com

Ligand Design and Coordination Chemistry

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property has been exploited in the design of specialized ligands for transition metal catalysis.

This compound and its derivatives are effective precursors for the synthesis of cyclometallated compounds, particularly with late transition metals like platinum and palladium. researchgate.net Cyclometalation is a reaction in which a ligand reacts with a metal center to form a chelate ring containing a direct metal-carbon bond.

For example, Schiff bases derived from N-(diphenylmethylene) and amino acid esters can be deprotonated to form enolate complexes with palladium and rhenium. researchgate.net These organometallic complexes are valuable precursors for synthesizing α-amino acid and peptide derivatives through subsequent C-C coupling reactions. researchgate.net Similarly, imines derived from substituted anilines can react with platinum(II) precursors to form stable cyclometallated complexes where the metal is chelated by both the imine nitrogen and a carbon atom from one of the aryl rings. researchgate.net These cyclometallated compounds are important intermediates in various catalytic cycles and have unique photophysical properties.

The ability of this compound-based ligands to form stable chelate rings with transition metals is crucial for their application in catalysis. arabjchem.orgnih.gov The formation of a five- or six-membered metallocycle enhances the stability of the metal complex and influences its electronic and steric properties. researchgate.netresearchgate.net This, in turn, affects the reactivity and selectivity of the catalyst. nih.gov

Ligand frameworks that combine an imine donor with another coordinating group, such as an N-heterocyclic carbene (NHC), have gained significant attention. researchgate.net These imino-NHC ligands chelate to a metal center through both the imine nitrogen and the carbene carbon, creating robust catalysts. The differing binding strengths of the two donor atoms provide unique electronic properties that are beneficial for a wide range of catalytic transformations, including Suzuki-Miyaura cross-coupling reactions and transfer hydrogenation. researchgate.net Research in this area continues to explore how modifying the steric and electronic nature of the this compound scaffold can fine-tune the performance of transition metal catalysts. researchgate.net

Advanced Materials Research

Derivatives of this compound are increasingly being investigated for their use in advanced materials, particularly in the field of organic electronics. The triphenylamine (B166846) core, which can be accessed using this compound chemistry, is a well-known hole-transporting moiety.

Compounds such as 4,4'-(cyclohexane-1,1-diyl)bis(this compound) serve as key intermediates in the synthesis of complex triarylamine-based materials. google.com These materials are designed for use in electronic devices like Organic Light-Emitting Diodes (OLEDs). The introduction of bulky groups, facilitated by the diphenylmethylene unit, can create a twisted molecular structure. This twisting helps to increase the triplet energy of the material, which is a critical property for host materials used with green and blue phosphorescent emitters in high-efficiency OLEDs. google.com The synthesis of these materials often involves palladium-catalyzed coupling reactions where the N-(diphenylmethylene) group acts as a protecting or directing group. google.com Other related compounds, such as 4,4'-(Diphenylmethylene)bis(N,N-diphenylaniline), are also specifically developed for applications in OLEDs and other material science domains. bldpharm.com

Components in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound are investigated as components in Dye-Sensitized Solar Cells (DSSCs), particularly within a Donor-Donor-π-Acceptor (D–D–π–A) framework. researchgate.net This molecular architecture is designed to reduce dye aggregation and minimize charge recombination due to its inherent three-dimensional structure. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to evaluate the potential of N,N'-diphenyl-aniline (NDI) based dyes for DSSC applications. researchgate.net These studies compute critical parameters that predict the efficiency of a dye in a solar cell, such as the driving force of electron injection (ΔG_Inject), the spontaneity of dye regeneration (ΔG_Reg), and reorganization energy (λ_Total). researchgate.net

In one such theoretical study, a series of seven newly designed NDI dyes were analyzed. The findings suggested that incorporating a benzene (B151609) ring within the fused π-conjugation unit enhances the light-harvesting capabilities by shifting the absorption spectrum to longer wavelengths. researchgate.net Specifically, a dye designated as NDI04 was identified as a promising candidate for high-performance DSSCs. researchgate.net This was based on its predicted stable excited state, longer excited-state lifetime (τ_e), and a low driving force between its excited-state oxidation potential and the conduction band of the TiO2 semiconductor. researchgate.net The calculated parameters for NDI04 indicated it could effectively suppress charge recombination, a key factor in enhancing the open-circuit voltage (V_OC) of the solar cell. researchgate.net

Table 1: Theoretical Performance Parameters of a Designed NDI-based Dye (NDI04) for DSSCs

| Parameter | Description | Significance in DSSCs |

|---|---|---|

| ΔG_Inject | Driving force of electron injection | A negative value indicates efficient electron transfer from the dye to the semiconductor. |

| ΔG_Reg | Spontaneity of dye regeneration | A more negative value suggests efficient regeneration of the dye by the electrolyte. researchgate.net |

| λ_Total | Total reorganization energy | Lower values are associated with faster charge transfer and potentially higher short-circuit current (Jsc). researchgate.net |

| ΔE_CB | Shift in the conduction band of TiO2 | Influences the open-circuit voltage (V_OC); a negative shift can suppress recombination. researchgate.net |

Investigation of Non-linear Optical (NLO) Properties